![molecular formula C13H19NO2 B14234400 4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione CAS No. 522633-39-2](/img/structure/B14234400.png)
4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound with a unique structure that includes a cyclohexadiene ring substituted with a diethylamino propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of cyclohexadiene derivatives with diethylamino propyl groups under specific conditions. One common method involves the use of cycloaddition reactions, where the cyclohexadiene ring is formed through the reaction of dienes with dienophiles . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the diene structure into more saturated compounds, altering its chemical properties.
Substitution: The diethylamino propyl group can be substituted with other functional groups, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives, reduced cyclohexane compounds, and various substituted derivatives, each with unique chemical and physical properties.
Applications De Recherche Scientifique
4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Its diethylamino propyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzoquinone: A similar compound with a quinone structure, known for its role in redox reactions.
3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-: Another derivative with a different substituent, used in various chemical applications.
Dopamine Quinone: A biologically relevant quinone derivative involved in neurotransmitter metabolism.
Uniqueness
4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione is unique due to its specific diethylamino propyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Propriétés
Numéro CAS |
522633-39-2 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
4-[3-(diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)9-5-6-11-7-8-12(15)13(16)10-11/h7-8,10H,3-6,9H2,1-2H3 |
Clé InChI |
SQYSBMCOEICUGX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC1=CC(=O)C(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


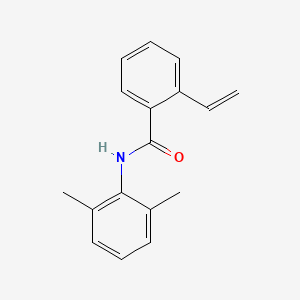
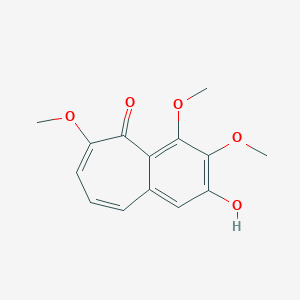

![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
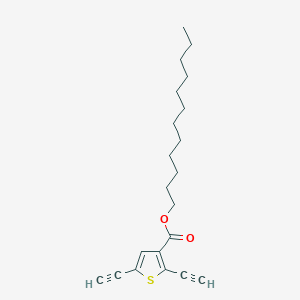
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
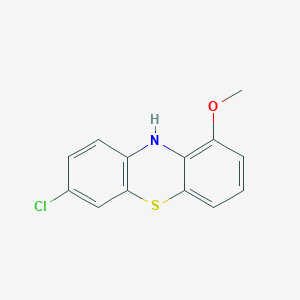

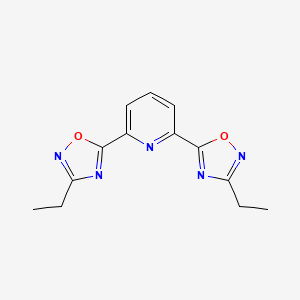
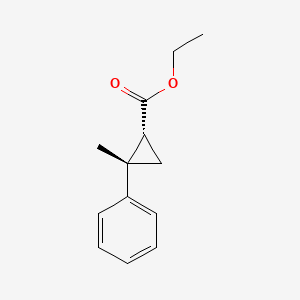
![3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
